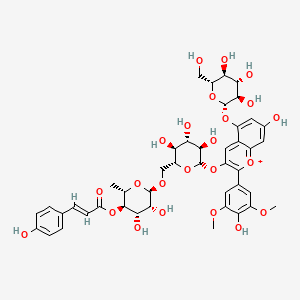![molecular formula C28H32N4O3 B1260735 (3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Functional Analysis
- Synthesis and Opioid Receptor Antagonism : An analog of this compound, JDTic, has been identified as a potent and selective kappa-opioid receptor antagonist. Studies have shown the synthesis of various analogs and their in vitro opioid receptor functional antagonism (Cueva et al., 2009).
Structural and Pharmacological Studies
- X-ray Crystallographic Study and Biological Evaluation : Coumarin and quinolinone-3-aminoamide derivatives, structurally related to this compound, have been synthesized and evaluated for their potential in inhibiting cancer cell growth. X-ray diffraction analysis has been used for structural confirmation (Matiadis et al., 2013).
Applications in Analgesic Activity
- Bioisosteric Replacement for Analgesic Properties : Research has been conducted on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that the replacement of the phenyl ring by an isosteric heterocycle increases analgesic activity, particularly in 3-pyridine derivatives (Украинец et al., 2016).
Anticancer Agent Evaluation
- Coumarin and Quinolinone Carboxamides as Anticancer Agents : The synthesis of coumarin and quinolinone carboxamide derivatives, including those structurally similar to the compound , has been researched for their anticancer properties. These studies involve thorough biological evaluation to ascertain their effectiveness against cancer cells (Matiadis et al., 2013).
Antimicrobial and Antifungal Research
- Potential Antimicrobial Agents : Investigations into the antibacterial and antifungal activities of compounds structurally related to the given chemical have been conducted. These studies are crucial in determining their efficacy against various bacterial and fungal strains (Desai et al., 2011).
Synthesis Methods and Biological Activities
- Methods of Synthesis and Activity Evaluation : Research on the synthesis and evaluation of the biological activities of derivatives of this compound has been conducted. This includes an exploration of their anti-inflammatory and antimicrobial effects (Ahmed, 2017).
properties
Product Name |
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
|---|---|
Molecular Formula |
C28H32N4O3 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H32N4O3/c1-19-9-14-24(30-17-19)32-26(21-12-10-20(18-33)11-13-21)25(27(34)29-15-6-16-31(2)3)22-7-4-5-8-23(22)28(32)35/h4-5,7-14,17,25-26,33H,6,15-16,18H2,1-3H3,(H,29,34)/t25-,26+/m1/s1 |
InChI Key |
WIRJRRPGDKKOKL-FTJBHMTQSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H]([C@@H](C3=CC=CC=C3C2=O)C(=O)NCCCN(C)C)C4=CC=C(C=C4)CO |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCCCN(C)C)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



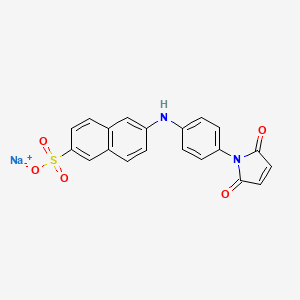

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)
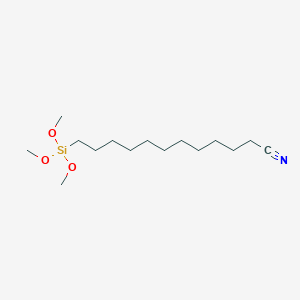
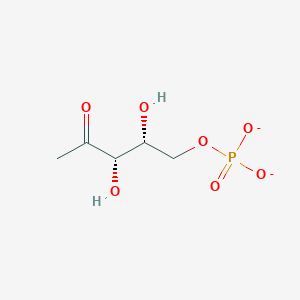

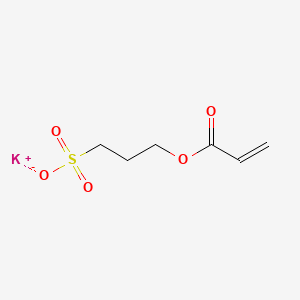
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)
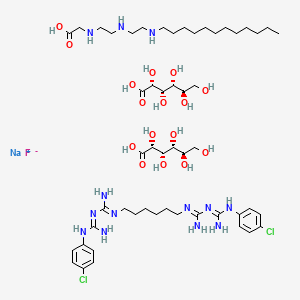
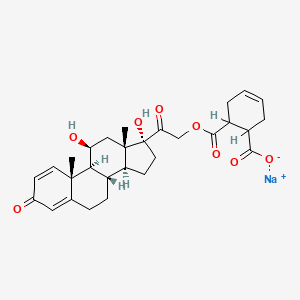
![Sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate](/img/structure/B1260668.png)

